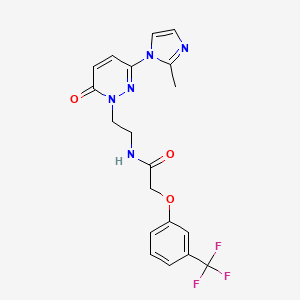
2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one is a complex organic compound that features a bromine atom, a nitrophenyl group, and a cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one typically involves multiple steps, starting with the preparation of the cyclohexenone ring. The bromination of the cyclohexenone ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative .
Applications De Recherche Scientifique
2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The bromine and nitrophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5,5-dimethyl-3-((2-methylphenyl)amino)cyclohex-2-EN-1-one
- 2-Bromo-5,5-dimethyl-3-((2-chlorophenyl)amino)cyclohex-2-EN-1-one
- 2-Bromo-5,5-dimethyl-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one
Uniqueness
The uniqueness of 2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one lies in its specific structural features, such as the presence of both bromine and nitrophenyl groups, which confer distinct reactivity and potential biological activity compared to its analogs .
Propriétés
IUPAC Name |
2-bromo-5,5-dimethyl-3-(2-nitroanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2)7-10(13(15)12(18)8-14)16-9-5-3-4-6-11(9)17(19)20/h3-6,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRCPBAGPOWMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-amino-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]puri ne-2,4-dione](/img/structure/B2783150.png)
![Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate](/img/structure/B2783151.png)
![5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2783155.png)

![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783167.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2783168.png)
![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)

![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2783173.png)
